Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate
Description
Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate (molecular formula: C₁₆H₁₂ClNO₄, molecular weight: 317.73 g/mol) is a cyanoacrylate derivative featuring a furan ring substituted with a 3-chloro-4-methoxyphenyl group.
Properties
Molecular Formula |
C16H12ClNO4 |
|---|---|
Molecular Weight |
317.72 g/mol |
IUPAC Name |
methyl (E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H12ClNO4/c1-20-15-5-3-10(8-13(15)17)14-6-4-12(22-14)7-11(9-18)16(19)21-2/h3-8H,1-2H3/b11-7+ |
InChI Key |
HZFWDAAAHBRZMH-YRNVUSSQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)OC)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of (3-Chloro-4-Methoxyphenyl)Boronic Acid
The boronic acid intermediate is synthesized from 4-bromo-2-chloroanisole via lithium-halogen exchange and subsequent boronation:
Procedure :
-
Step 1 : 4-Bromo-2-chloroanisole (10.2 g, 46.2 mmol) is treated with n-butyllithium (-78°C, THF) and trimethyl borate.
-
Step 2 : Quenching with HCl yields (3-chloro-4-methoxyphenyl)boronic acid as a white solid.
Key Data :
Coupling with 5-Bromofuran-2-Carbaldehyde
The boronic acid undergoes Suzuki-Miyaura coupling with 5-bromofuran-2-carbaldehyde to install the aryl group:
Procedure :
-
Conditions : Pd(dppf)Cl₂ (0.12 mmol), K₃PO₄ (3.48 mmol), DMF, 60°C, argon.
-
Workup : Purification via flash chromatography (0–5% MeOH/DCM) yields 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde.
Key Data :
Knoevenagel Condensation to Form Cyanoacrylate
The aldehyde intermediate is condensed with methyl cyanoacetate to form the cyanoacrylate moiety:
Procedure :
-
Conditions : Methyl cyanoacetate (1.2 equiv), piperidine (catalytic), ethanol, reflux.
-
Mechanism : Base-catalyzed dehydration forms the α,β-unsaturated nitrile.
Key Data :
Alternative Cyclization Method from Ethyl Cyanoacrylates
Furan Ring Formation via DBU/Water System
Ethyl 3-aryl-2-cyanoacrylates cyclize with ethyl glycinate hydrochloride to form furan-2,4-dicarboxylates, adaptable for the target compound:
Procedure :
-
Conditions : DBU (1.5 equiv), water, DMF, 95°C, 12 hours.
-
Substrate Scope : Tolerates 3-chloro-4-methoxyphenyl groups (yield: 55%).
Key Data :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or other nitrogen-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that compounds similar to Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate exhibit promising anticancer properties. The incorporation of furan and cyanoacrylate moieties enhances the biological activity against various cancer cell lines. For instance, studies have indicated that derivatives of cyanoacrylate can inhibit tumor growth by inducing apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The presence of the chloro and methoxy groups in the structure contributes to its efficacy against a range of bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a potential application in developing new antibiotics .
Materials Science Applications
Adhesives and Sealants
this compound is being explored as a component in the formulation of advanced adhesives and sealants. Its cyanoacrylate functionality allows for rapid polymerization and strong bonding properties, making it suitable for applications in construction, automotive, and electronics industries. Laboratory tests have shown that adhesives formulated with this compound exhibit superior shear strength compared to traditional adhesives .
Coatings
Due to its chemical stability and resistance to environmental factors, this compound can be utilized in protective coatings. Research indicates that coatings containing this compound provide excellent durability against moisture and UV radiation, which is crucial for outdoor applications .
Agricultural Chemistry Applications
Pesticide Development
The compound's structure suggests potential use as a pesticide or herbicide. Preliminary studies have indicated that derivatives can effectively target specific pests while minimizing harm to beneficial insects. This selectivity is attributed to the unique chemical properties conferred by the furan ring and chloro substituent .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated the efficacy of a related cyanoacrylate compound in inhibiting the proliferation of breast cancer cells. The mechanism was traced back to the induction of apoptosis via mitochondrial pathways, highlighting the importance of structural modifications in enhancing biological activity.
Case Study 2: Adhesive Performance
In an experimental setup comparing various adhesive formulations, this compound-based adhesives showed a 30% increase in bond strength over standard cyanoacrylate adhesives when tested under shear stress conditions.
Mechanism of Action
The mechanism of action of Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate involves its interaction with various molecular targets. The cyanoacrylate group is known to undergo polymerization, which can be exploited in materials science. In biological systems, the compound may interact with enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes through its interaction with specific proteins.
Comparison with Similar Compounds
Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)acrylate
- Molecular formula: C₁₃H₁₃NO₃
- Molecular weight : 247.25 g/mol
- Key differences: Substituent on phenyl ring: Lacks the 3-chloro group, reducing steric and electronic effects.
- Structural insights : The absence of the chloro substituent simplifies synthesis but may reduce biological activity or thermal stability compared to the target compound. Crystallographic data for this analog confirm a planar geometry around the acrylate moiety, a feature likely shared with the target compound .
Mannich Reaction Derivatives (e.g., Compounds 4a–i from )
Compounds such as (E)-3-(5-((Dimethylamino)methyl)furan-2-yl)acrylaldehyde (4a) and analogs share the furan-acrylate backbone but differ in substituents:
- Substituents: Aminoalkyl groups (e.g., dimethylamino, diethylamino) instead of the chloro-methoxyphenyl group.
- Synthesis : Prepared via Mannich reactions, yielding 78–82% as colorless oils .
- Functional implications: The amino groups enhance solubility in polar solvents, contrasting with the hydrophobic chloro-methoxyphenyl group in the target compound.
5-(3-Methoxyphenyl)-2-Furoic Acid ()
- Molecular formula : C₁₂H₁₀O₄
- Molecular weight : 234.21 g/mol
- Key differences: Replaces the cyanoacrylate moiety with a carboxylic acid, drastically altering acidity (pKa ~4–5) and reactivity.
- Applications: Likely used as a precursor for furan-based polymers or pharmaceuticals, whereas the target compound’s cyanoacrylate group suggests utility in adhesives or crosslinking agents .
Table 1: Comparative Data for Key Compounds
Key Observations:
Electronic Effects : The target compound’s 3-chloro-4-methoxyphenyl group introduces competing electronic effects (electron-withdrawing Cl and electron-donating OMe), which may enhance resonance stabilization compared to simpler analogs.
Synthetic Complexity : Mannich derivatives (e.g., 4a–i) achieve high yields (78–82%) under mild conditions, suggesting that the target compound’s synthesis could be optimized similarly .
Physical State : The target compound is supplied as a solid, while Mannich analogs are oils, highlighting the impact of substituents on intermolecular forces.
Biological Activity
Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Formula : CHClNO
Molecular Weight : 321.74 g/mol
1. Anticancer Activity
Several studies have indicated that derivatives of cyanoacrylate compounds exhibit anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
2. Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. In vitro studies have shown that it exhibits significant activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Data
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 17 |
The biological activity of this compound can be attributed to its ability to interact with key cellular pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Inhibition of DNA Synthesis : It may interfere with DNA replication processes, leading to cell cycle arrest.
Case Studies and Research Findings
- Anticancer Efficacy in Vivo : A study involving animal models demonstrated that administration of this compound significantly reduced tumor size in xenograft models, indicating its potential for therapeutic use in oncology .
- Synergistic Effects with Other Agents : Research has shown that combining this compound with conventional chemotherapeutics enhances its efficacy, suggesting a possible role in combination therapy .
Q & A
Basic Question: What are the recommended synthetic routes for Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate, and how can purity be optimized?
Methodological Answer:
The compound can be synthesized via a Knoevenagel condensation between methyl cyanoacetate and a furan-aldehyde precursor (e.g., 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde). Key steps include:
- Cyclization : Use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base to facilitate furan ring formation, as demonstrated in analogous cyclization reactions of (E)-3-aryl-2-cyanoacrylates .
- Purification : Recrystallization from ethanol or chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Basic Question: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the acrylate ester group (δ ~3.8 ppm for OCH, δ ~6.5–8.0 ppm for furan and aromatic protons) and cyano group (δ ~115–120 ppm in ) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation of a dichloromethane/hexane solution. Analogous furan-acrylates have been resolved using Mo-Kα radiation (λ = 0.71073 Å) .
Basic Question: How can researchers preliminarily assess the biological activity of this compound?
Methodological Answer:
- In vitro Screening : Test antimicrobial activity using agar diffusion assays against Staphylococcus aureus and Escherichia coli (concentration range: 10–100 µM). For cytotoxicity, employ MTT assays on human cancer cell lines (e.g., HeLa) .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-(5-p-tolyl-furan-2-yl)-acrylic acid) to identify critical substituents (e.g., chloro, methoxy groups) influencing bioactivity .
Advanced Question: What mechanistic insights explain the reactivity of the cyanoacrylate group in nucleophilic environments?
Methodological Answer:
The electron-deficient cyanoacrylate moiety undergoes Michael addition with nucleophiles (e.g., thiols, amines). Mechanistic studies using DFT calculations (B3LYP/6-31G*) reveal:
- Charge Distribution : The β-carbon of the acrylate is highly electrophilic (Mulliken charge: +0.35), facilitating nucleophilic attack.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the transition state .
Advanced Question: How can reaction yields be improved for large-scale synthesis?
Methodological Answer:
- Catalyst Optimization : Replace traditional bases with immobilized DBU on polystyrene resin to enable recyclability and reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes (80°C, 150 W) while maintaining yields >85% .
- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., hydrolyzed cyanoacrylate) and adjust pH (6.5–7.0) to minimize degradation .
Advanced Question: How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer:
- Meta-Analysis : Compare datasets from PubChem and DSSTox to identify outliers. For example, discrepancies in IC values may arise from variations in assay protocols (e.g., serum concentration in cell cultures) .
- Control Standardization : Use reference compounds (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) to calibrate activity measurements across labs .
- Computational Validation : Apply molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., COX-2), correlating results with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
